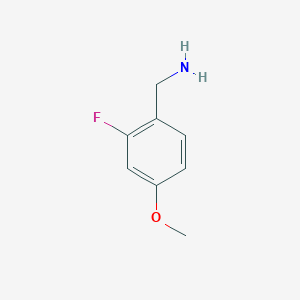

(2-Fluoro-4-methoxyphenyl)methanamine

描述

Infrared Spectral Signatures of Functional Groups

The infrared spectroscopic analysis of this compound reveals characteristic absorption bands that provide definitive identification of functional groups and their chemical environments. The primary amine functional group exhibits two distinct nitrogen-hydrogen stretching vibrations appearing as a doublet in the region between 3300 and 3500 wavenumbers. These bands demonstrate moderate intensity due to the relatively polar nature of the nitrogen-hydrogen bonds and their symmetric and antisymmetric stretching modes.

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the fingerprint region between 1400 and 1650 wavenumbers, with specific patterns influenced by the substitution pattern on the benzene ring. The presence of the fluorine substituent creates distinctive shifts in these aromatic stretching frequencies due to the altered electron density distribution. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1250 wavenumbers, while the methyl carbon-hydrogen stretching appears in the aliphatic region near 2850-2950 wavenumbers.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Primary Amine N-H Stretch | 3300-3500 | Medium | Symmetric/Antisymmetric |

| Aromatic C-H Stretch | 3000-3100 | Weak | Aromatic C-H |

| Aliphatic C-H Stretch | 2850-2950 | Medium | Methyl/Methylene |

| Aromatic C=C Stretch | 1400-1650 | Strong | Ring Vibrations |

| C-O Stretch (Methoxy) | 1200-1300 | Strong | Ether Linkage |

| C-F Stretch | 1000-1350 | Strong | Carbon-Fluorine |

The carbon-fluorine stretching vibration appears as an intense band between 1000 and 1350 wavenumbers, characteristic of aromatic fluorine compounds. This absorption demonstrates high intensity due to the significant polarity difference between carbon and fluorine atoms, making it a reliable diagnostic feature for confirming fluorine substitution.

Nuclear Magnetic Resonance Profile Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that reflect the electronic environment of hydrogen atoms throughout the molecule. The aromatic protons appear in the characteristic downfield region between 6.5 and 7.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy substituents.

The methanamine protons demonstrate characteristic coupling patterns and chemical shifts that confirm the primary amine functionality. The methylene protons adjacent to the aromatic ring appear as a singlet around 3.7 parts per million due to the absence of neighboring protons capable of coupling. The amino protons typically appear as a broad signal between 1.5 and 3.0 parts per million, with exact positioning dependent on hydrogen bonding interactions and exchange processes in the nuclear magnetic resonance solvent.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct chemical shifts for aromatic and aliphatic carbons. The aromatic carbons span a range from approximately 110 to 160 parts per million, with specific positions influenced by the substitution pattern. The carbon bearing the fluorine substituent demonstrates characteristic coupling to fluorine-19, appearing as a doublet with coupling constants typically ranging from 240 to 250 hertz.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| Aromatic C-F | 155-165 | Doublet | 240-250 |

| Aromatic C-OMe | 150-160 | Singlet | - |

| Other Aromatics | 110-140 | Singlet/Doublet | 15-25 (F coupling) |

| Methoxy Carbon | 55-60 | Singlet | - |

| Methylene Carbon | 40-45 | Singlet | - |

Fluorine-19 nuclear magnetic resonance provides additional structural confirmation through observation of the fluorine chemical shift and its coupling patterns with nearby carbons and protons. The fluorine typically resonates between -110 and -120 parts per million relative to trifluoroacetic acid standard, with specific positioning influenced by the aromatic substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 155, corresponding to the intact molecular weight of the compound. This molecular ion demonstrates moderate stability under electron impact conditions, with subsequent fragmentation following predictable pathways based on the molecular structure.

The base peak typically corresponds to the tropylium ion fragment formed through loss of the methanamine side chain, appearing at mass-to-charge ratio 137. This fragmentation pathway involves benzylic cleavage with charge retention on the aromatic fragment, creating a stabilized carbocation through resonance with the aromatic π-system. The presence of both fluorine and methoxy substituents influences the stability and abundance of this fragment ion.

Additional significant fragments include the loss of methoxy radical from the molecular ion, producing a peak at mass-to-charge ratio 124. This fragmentation pattern is characteristic of aromatic methoxy compounds and provides confirmation of the methoxy substituent position. The simultaneous loss of both fluorine and methoxy groups creates lower mass fragments that contribute to the overall fragmentation pattern interpretation.

| Fragment Ion | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 155 | 15-25% | [M]⁺ |

| Base Peak | 137 | 100% | [M-NH₂CH₂]⁺ |

| Methoxy Loss | 124 | 30-40% | [M-OCH₃]⁺ |

| Combined Loss | 93 | 20-30% | [M-NH₂CH₂-OCH₃]⁺ |

The collision-induced dissociation patterns under electrospray ionization conditions reveal different fragmentation pathways compared to electron impact methods. The protonated molecular ion at mass-to-charge ratio 156 demonstrates enhanced stability, with primary fragmentation involving neutral losses rather than radical fragmentations. These patterns provide complementary structural information that supports comprehensive molecular characterization.

Crystallographic Studies and Solid-State Arrangement

Crystallographic investigations of this compound and related fluorinated aromatic amines provide insight into the solid-state packing arrangements and intermolecular interactions that govern crystal structure stability. While specific crystal structures of this exact compound may not be extensively documented, analysis of closely related structures reveals common organizational principles that likely apply to this system. The presence of primary amine functionality creates hydrogen bonding capabilities that significantly influence crystal packing patterns.

The aromatic ring system demonstrates typical planar geometry with standard bond lengths and angles consistent with substituted benzene derivatives. The fluorine substituent exhibits characteristic carbon-fluorine bond lengths of approximately 1.35 angstroms, while the methoxy group displays standard carbon-oxygen and carbon-carbon bond distances. The methanamine side chain adopts conformations that optimize both intramolecular and intermolecular interactions within the crystal lattice.

Intermolecular hydrogen bonding patterns involve the primary amine group as both donor and acceptor, creating extended networks that stabilize the crystal structure. The fluorine atoms participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall packing stability. These fluorine interactions, while individually weak, collectively provide significant stabilization energy for the crystal lattice.

The crystal packing typically involves sheets or chains of molecules connected through hydrogen bonding networks, with aromatic rings engaging in π-π stacking interactions where geometrically favorable. The specific orientation of methoxy groups influences the formation of additional weak interactions that fine-tune the overall packing arrangement. Thermal analysis of these crystals reveals melting points and phase transition behaviors that reflect the strength of intermolecular interactions.

Computational Modeling of Conformational Dynamics

Computational modeling studies of this compound employ density functional theory calculations to explore conformational preferences and energy barriers associated with molecular flexibility. The primary conformational degree of freedom involves rotation around the carbon-carbon bond connecting the methanamine group to the aromatic ring, with energy barriers influenced by both steric and electronic factors. These calculations reveal multiple stable conformers with energy differences on the order of 2-5 kilocalories per mole.

The preferred conformations position the amino group to minimize steric interactions with the ortho fluorine substituent while maintaining favorable electrostatic interactions with the aromatic π-system. Computational results indicate that the methoxy group orientation has minimal impact on methanamine conformational preferences due to its meta positioning relative to the side chain. However, the overall molecular dipole moment varies significantly among different conformers, influencing intermolecular interaction strengths.

Molecular dynamics simulations provide insight into the thermal motion and conformational interconversion rates at physiologically relevant temperatures. These studies reveal that conformational exchange occurs on timescales consistent with nuclear magnetic resonance observations, with barriers low enough to permit rapid interconversion at room temperature. The dynamic behavior influences both chemical reactivity and molecular recognition processes involving this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (degrees) | Dipole Moment (Debye) |

|---|---|---|---|

| Global Minimum | 0.0 | 65 | 2.8 |

| Local Minimum 1 | 1.8 | 185 | 3.2 |

| Local Minimum 2 | 3.1 | 295 | 2.1 |

| Transition State | 4.7 | 125 | 2.9 |

Quantum mechanical calculations also predict electronic properties such as frontier orbital energies, electrostatic potential surfaces, and atomic charge distributions that influence chemical reactivity patterns. The highest occupied molecular orbital demonstrates significant contribution from the aromatic π-system and amino nitrogen lone pair, while the lowest unoccupied molecular orbital shows antibonding character across the aromatic ring. These electronic properties provide theoretical foundations for understanding reaction mechanisms and molecular interactions involving this fluorinated aromatic amine.

Structure

2D Structure

属性

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKZFZNVESRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Fluoro-4-methoxyphenyl)methanamine involves the reaction of 2-fluoro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically proceeds as follows:

Starting Materials: 2-fluoro-4-methoxybenzaldehyde, ammonia or an amine source, and a reducing agent such as sodium cyanoborohydride.

Reaction Conditions: The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

Procedure: The 2-fluoro-4-methoxybenzaldehyde is mixed with the amine source and the reducing agent. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(2-Fluoro-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylmethanamines with different functional groups replacing the fluorine or methoxy groups.

科学研究应用

Medicinal Chemistry

(2-Fluoro-4-methoxyphenyl)methanamine has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for treating conditions such as cancer and neurological disorders.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit key enzymes involved in cancer progression, such as topoisomerase II. This suggests that this compound could exhibit similar anticancer properties.

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies where it may act on specific enzymes involved in metabolic pathways. Its fluorine atom enhances binding affinity due to its electronegativity, potentially leading to more effective inhibitors compared to non-fluorinated analogs .

Bioconjugation

In the field of biochemistry, this compound is utilized in the development of bioconjugates for imaging and therapeutic purposes. Its ability to form stable conjugates with biomolecules makes it valuable in targeted drug delivery systems .

Material Science

The compound can also be employed in synthesizing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in tumor growth.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with topoisomerase II revealed that the compound could effectively inhibit this enzyme's activity at micromolar concentrations, demonstrating its potential utility in cancer therapy .

作用机制

The mechanism of action of (2-Fluoro-4-methoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile. The compound may interact with molecular targets such as neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

相似化合物的比较

Electronic Effects

- This compound: The ortho-fluoro group induces steric hindrance and electron-withdrawing effects, reducing the amine’s basicity compared to non-fluorinated analogs. The para-methoxy group donates electrons via resonance, balancing the electronic profile .

- (4-Fluoro-2-methoxyphenyl)methanamine : Reversing substituent positions alters electronic distribution. The para -fluoro group enhances lipophilicity, while the ortho -methoxy group may sterically hinder interactions with biological targets .

- [4-(Difluoromethoxy)-2-fluorophenyl]methanamine : The difluoromethoxy group at C4 increases metabolic stability compared to methoxy, as fluorine atoms resist oxidative degradation .

Solubility and Stability

生物活性

(2-Fluoro-4-methoxyphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity based on recent studies, synthesizing findings from various sources.

- Molecular Formula : C9H12FNO2

- Molecular Weight : 185.20 g/mol

- Structure : The compound features a methanamine backbone with a 2-fluoro and 4-methoxy substitution on the phenyl ring, which is essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, primarily involving its interaction with key enzymes and cellular pathways. Here are some of the notable findings:

-

Anticancer Properties :

- Studies indicate that compounds with similar structures exhibit potent anticancer effects. For instance, certain analogues have shown IC50 values as low as 0.075 µM against MCF-7 human breast cancer cells, indicating strong antiproliferative activity .

- The presence of the fluorine atom and methoxy group may enhance selectivity and potency against cancer cells by influencing the compound's interaction with biological targets.

-

Enzyme Inhibition :

- Preliminary research suggests that this compound may inhibit key enzymes involved in cancer progression, such as topoisomerase II. This inhibition is crucial as it interferes with DNA replication in cancer cells, leading to cell death.

- Mechanistic Insights :

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | 2-fluoro and 4-methoxy substitution | Potential anticancer activity; enzyme inhibition |

| N,N-Di-tert-butyl carbamate (N,N-Di-t-Boc)-(2-fluoro-4-methoxyphenyl)methanamine | Two Boc groups, similar substitution | Enhanced stability; potential anticancer properties |

| N-(2-Fluorophenyl)-N-methylmethanamine | Fluorinated phenyl group | Varying activity based on methyl substitution |

Case Studies

- In Vitro Studies :

- Mechanistic Studies :

常见问题

Q. What are the common synthetic routes for (2-Fluoro-4-methoxyphenyl)methanamine?

Methodological Answer: The synthesis typically involves functional group transformations on substituted aromatic rings. A plausible route includes:

Nitro Reduction : Reduce a nitro precursor (e.g., (2-Fluoro-4-methoxy-phenyl)nitromethane) using hydrogen gas with a palladium catalyst or sodium borohydride. This method is analogous to the reduction of nitro groups in related methanamine derivatives .

Substitution Reactions : Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor®) or nucleophilic displacement of halides (e.g., replacing bromine with ammonia under high-pressure conditions). Fluorination requires careful optimization due to the electron-withdrawing methoxy group .

Q. Table 1: Example Reagents and Conditions

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C (10 atm, RT) | Convert nitro to amine | |

| Fluorination | Selectfluor®, DMF, 80°C | Introduce fluorine substituent |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on structurally similar amines (e.g., (2,4-Dimethoxyphenyl)methanamine):

- Storage : Keep in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Fire Safety : Use dry chemical extinguishers; combustion may release toxic gases (e.g., NOₓ, CO) .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities .

Advanced Research Questions

Q. How can researchers address challenges in introducing fluorine substituents during synthesis?

Methodological Answer: Fluorination of methoxy-substituted aromatics is complicated by competing electron-donating effects. Strategies include:

- Directed Ortho-Metalation (DoM) : Use a methoxy group as a directing group to position fluorine via lithiation and subsequent quenching with NFSI (N-fluorobenzenesulfonimide) .

- Microwave-Assisted Synthesis : Enhance reaction efficiency for fluorination under controlled temperature/pressure .

- Monitoring Intermediates : Use LC-MS to track side products (e.g., defluorination or over-substitution) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: If conflicting data arise (e.g., variable IC₅₀ values in enzyme assays):

Standardize Assay Conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation) .

Orthogonal Validation : Use multiple assays (e.g., fluorescence-based MAO inhibition and radiometric assays) to confirm activity .

Structural Analog Comparison : Compare results with derivatives like (2-Chloropyridin-4-yl)methanamine to identify substituent-specific effects .

Q. Table 2: Example Biological Assay Parameters

| Assay Type | Target Enzyme | Key Conditions | Reference |

|---|---|---|---|

| Fluorescence | MAO-A/MAO-B | 37°C, pH 7.4, 2 hr incubation | |

| Radiometric | LOXL2 | ¹⁴C-labeled substrate, 30 min reaction |

Q. How to design experiments to study its interaction with monoamine oxidases (MAOs)?

Methodological Answer:

Enzyme Kinetics :

- Prepare MAO-A/MAO-B isoforms in buffer (pH 7.4).

- Use kynuramine as a substrate; monitor fluorescent product (4-hydroxyquinoline) at λₑₓ/λₑₘ = 310/400 nm .

Inhibition Studies :

- Pre-incubate the compound with MAO (10 min, 37°C) before adding substrate.

- Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

Molecular Docking :

- Use X-ray structures of MAO (PDB: 2BXR) to model binding interactions. Focus on fluorine’s role in hydrophobic pocket engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。